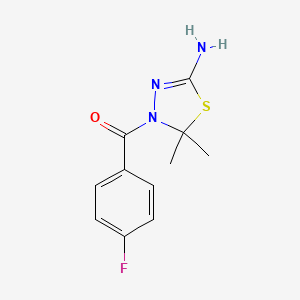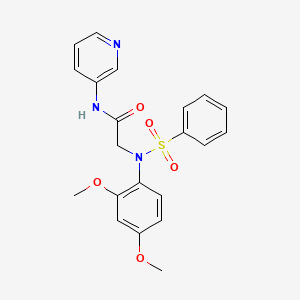![molecular formula C26H22N4O2 B6130690 [1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol](/img/structure/B6130690.png)
[1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol, also known as PPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPD is a bis-pyrazole derivative that has two phenyl groups attached to the pyrazole ring. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of [1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol is not well understood, but it is believed to involve the coordination of [1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol with metal ions or proteins in cells. [1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. [1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol has also been shown to inhibit the replication of viruses by interfering with viral proteins or RNA.
Biochemical and Physiological Effects:
[1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory activities. [1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol has been shown to scavenge free radicals and protect cells from oxidative damage. [1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. [1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol has been shown to enhance the immune response by activating immune cells and increasing the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
[1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. [1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol has been shown to be stable under different conditions and can be easily purified using standard techniques. [1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol has low toxicity and has been used in various in vitro and in vivo studies without causing significant adverse effects. However, [1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol has some limitations, including its limited solubility in water and organic solvents, which can affect its bioavailability and efficacy. [1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol also has limited stability under acidic or basic conditions, which can affect its reactivity and selectivity.
Orientations Futures
[1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol has several potential future directions for research, including the development of new synthetic methods, the exploration of its potential applications in different fields, and the elucidation of its mechanism of action. New synthetic methods can improve the yield and purity of [1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol and allow for the synthesis of new derivatives with improved properties. The exploration of [1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol's potential applications in different fields, such as energy storage and sensing, can provide new opportunities for its use. The elucidation of [1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol's mechanism of action can provide insights into its biological activities and potential therapeutic applications.
Méthodes De Synthèse
[1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol can be synthesized using different methods, including the reaction of 1,4-dibromobenzene with 1-phenylpyrazole in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of 1,4-dibromobenzene with 1-phenylpyrazole in the presence of a palladium catalyst and a reducing agent. The yield of [1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol depends on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
[1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol has been studied for its potential applications in different fields, including materials science, catalysis, and medicinal chemistry. In materials science, [1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In catalysis, [1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol has been used as a ligand for the synthesis of palladium and platinum complexes, which have been used in various catalytic reactions. In medicinal chemistry, [1,4-phenylenebis(1-phenyl-1H-pyrazole-3,4-diyl)]dimethanol has been studied for its potential anticancer, antiviral, and antibacterial activities.
Propriétés
IUPAC Name |
[3-[4-[4-(hydroxymethyl)-1-phenylpyrazol-3-yl]phenyl]-1-phenylpyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c31-17-21-15-29(23-7-3-1-4-8-23)27-25(21)19-11-13-20(14-12-19)26-22(18-32)16-30(28-26)24-9-5-2-6-10-24/h1-16,31-32H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMMJIPHODCFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)C4=NN(C=C4CO)C5=CC=CC=C5)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B6130619.png)
![4-[butyryl(phenylsulfonyl)amino]-1-naphthyl butyrate](/img/structure/B6130620.png)

![3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,9-diazaspiro[5.6]dodecan-10-one](/img/structure/B6130636.png)
![2-{[(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B6130641.png)

![N-(2-methoxy-5-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6130652.png)
![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2-bromophenyl)acetamide](/img/structure/B6130673.png)
![N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrazinamine](/img/structure/B6130674.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B6130681.png)
![methyl 1-[3-(3-{[cyclohexyl(methyl)amino]methyl}phenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate](/img/structure/B6130687.png)
![2-(2-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6130694.png)
![4-[(3-methyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B6130696.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[3-(methylthio)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6130703.png)